molecular formula C7H10F3NO2S B12304600 rac-(3aR,6aR)-6a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis

rac-(3aR,6aR)-6a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis

Cat. No.: B12304600
M. Wt: 229.22 g/mol
InChI Key: SKJQMINUCINOTD-UHFFFAOYSA-N
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Description

rac-(3aR,6aR)-6a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis is a compound characterized by the presence of a trifluoromethyl group and a hexahydrothieno[2,3-c]pyrrole core. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C7H10F3NO2S

Molecular Weight

229.22 g/mol

IUPAC Name

6a-(trifluoromethyl)-2,3,3a,4,5,6-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide

InChI

InChI=1S/C7H10F3NO2S/c8-7(9,10)6-4-11-3-5(6)1-2-14(6,12)13/h5,11H,1-4H2

InChI Key

SKJQMINUCINOTD-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2(C1CNC2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aR)-6a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

rac-(3aR,6aR)-6a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-6a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated heterocycles, such as:

Uniqueness

rac-(3aR,6aR)-6a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis is unique due to its specific structural features and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

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